molecular formula C15H17ClN4O B11444807 3-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine

3-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine

Cat. No.: B11444807
M. Wt: 304.77 g/mol
InChI Key: XBNLCEMNUFUDRD-UHFFFAOYSA-N
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Description

3-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine is a chemical compound with the molecular formula C16H18ClN3O. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine typically involves a multi-step process. One common method includes the reaction of 3-chloropyridazine with 1-(3-methoxyphenyl)piperazine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like acetone, followed by heating under reflux for several hours .

Chemical Reactions Analysis

3-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This action helps in improving cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

3-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine can be compared with other pyridazine derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

3-chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine

InChI

InChI=1S/C15H17ClN4O/c1-21-13-4-2-3-12(11-13)19-7-9-20(10-8-19)15-6-5-14(16)17-18-15/h2-6,11H,7-10H2,1H3

InChI Key

XBNLCEMNUFUDRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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